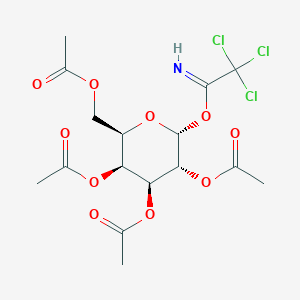

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate

Overview

Description

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate is a synthetic compound widely used in organic chemistry, particularly in the synthesis of glycosides. This compound is known for its versatility and efficiency in glycosylation reactions, making it a valuable reagent in the field of carbohydrate chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate typically involves the acetylation of D-galactose followed by the introduction of the trichloroacetimidate group. The process begins with the protection of the hydroxyl groups of D-galactose using acetic anhydride and a catalyst such as pyridine. This step results in the formation of 2,3,4,6-Tetra-O-acetyl-D-galactopyranose. The next step involves the reaction of this intermediate with trichloroacetonitrile in the presence of a base like potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions. These reactions involve the transfer of the glycosyl group to an acceptor molecule, forming glycosidic bonds. The compound can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles .

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids such as boron trifluoride etherate, which act as catalysts. The reactions are typically carried out in solvents like dichloromethane under anhydrous conditions to prevent hydrolysis of the acetyl groups .

Major Products

The major products formed from these reactions are glycosides, which are compounds where a sugar is bound to another functional group via a glycosidic bond. These products are crucial intermediates in the synthesis of complex carbohydrates and glycoconjugates .

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate has numerous applications in scientific research:

Chemistry: It is used in the synthesis of oligosaccharides and glycoconjugates, which are important in studying carbohydrate-protein interactions.

Biology: The compound is used to create glycosylated molecules that can be used as probes to study biological processes involving carbohydrates.

Medicine: It plays a role in the development of glycosylated drugs and vaccines, enhancing their stability and bioavailability.

Mechanism of Action

The mechanism by which 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate exerts its effects involves the activation of the glycosyl donor through the formation of a reactive intermediate. This intermediate then reacts with a glycosyl acceptor to form a glycosidic bond. The trichloroacetimidate group acts as a leaving group, facilitating the transfer of the glycosyl moiety .

Comparison with Similar Compounds

Similar Compounds

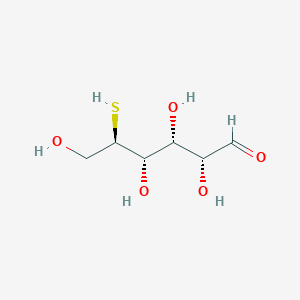

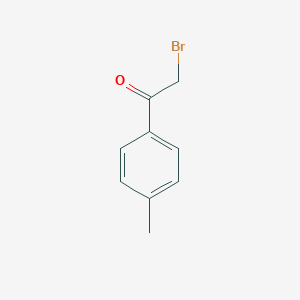

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl bromide: Similar in structure but uses a bromide group instead of a trichloroacetimidate group.

2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl trichloroacetimidate: Similar compound with a glucose backbone instead of galactose.

Uniqueness

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate is unique due to its high reactivity and efficiency in forming glycosidic bonds. The trichloroacetimidate group provides better leaving group properties compared to other groups like bromides, resulting in higher yields and fewer side reactions .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUZGVQIKARDAF-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454862 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86520-63-0 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate in carbohydrate chemistry?

A1: 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate serves as a versatile glycosyl donor in carbohydrate synthesis. [, , ] It facilitates the formation of glycosidic bonds, linking its galactose moiety to a variety of acceptor molecules containing hydroxyl groups. This process, known as glycosylation, is crucial for constructing complex oligosaccharides and glycoconjugates.

Q2: How effective is 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate in achieving stereoselective glycosylation compared to other glycosyl donors?

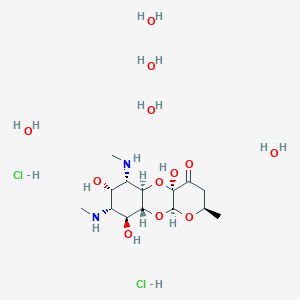

A2: While 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate is a useful glycosyl donor, its effectiveness in stereoselective glycosylation, particularly when using acceptors bearing deoxy or O-methyl groups, might be lower compared to thioglycoside donors. [] Research suggests that thioglycosides are more suitable for such situations, highlighting the importance of careful donor selection based on the specific acceptor and desired stereochemical outcome.

Q3: Can you provide an example of how 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate has been utilized in synthesizing biologically relevant molecules?

A3: This compound was crucial in synthesizing a trisaccharide derivative, β-D-Galp-(1→4)-β-D-GlcpNAc-(1→2)-α-D-Manp-(1→O)(CH2)7CH3. [] This specific trisaccharide acts as a probe to investigate the substrate specificity of glycosyltransferases involved in the biosynthesis of N-acetyllactosamine-type structures. These structures play significant roles in various biological processes, making the understanding of their biosynthesis crucial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)

![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)